molecular formula C6H14N2OS2 B12526069 S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate CAS No. 652975-63-8

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate

Cat. No.: B12526069
CAS No.: 652975-63-8
M. Wt: 194.3 g/mol
InChI Key: MBGAOQHCOYFWHA-UHFFFAOYSA-N
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Description

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate is a chemical compound with the molecular formula C6H14N2OS2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a sulfanyl group, and a carbamothioate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate typically involves the reaction of 2-(dimethylamino)ethanethiol with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate alkylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

CAS No.

652975-63-8

Molecular Formula

C6H14N2OS2

Molecular Weight

194.3 g/mol

IUPAC Name

S-[2-(dimethylamino)-3-sulfanylpropyl] carbamothioate

InChI

InChI=1S/C6H14N2OS2/c1-8(2)5(3-10)4-11-6(7)9/h5,10H,3-4H2,1-2H3,(H2,7,9)

InChI Key

MBGAOQHCOYFWHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CS)CSC(=O)N

Origin of Product

United States

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